Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Overview
Description
Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, such as cyano, ethylsulfanyl, nitrophenyl, and oxo groups, makes this compound an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an enamine or an imine, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.
Addition of the Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with an ethylsulfanyl group.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a nitrophenyl halide and a suitable palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Sodium cyanide, potassium cyanide, amines, alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: As a probe to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific diseases or conditions.
Industry: Applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-cyano-6-(methylsulfanyl)-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 5-cyano-6-(ethylsulfanyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but with a nitrophenyl group at a different position.
Ethyl 5-cyano-6-(ethylsulfanyl)-4-(2-aminophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-cyano-6-ethylsulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-3-25-17(22)14-13(10-7-5-6-8-12(10)20(23)24)11(9-18)16(26-4-2)19-15(14)21/h5-8,13-14H,3-4H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRACQURKHMAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC)C#N)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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